BenchChemオンラインストアへようこそ!

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide

Lipophilicity Blood-brain barrier permeability Drug design

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide (CAS 63497-94-9) is a substituted benzamide defined by a 2-amino-3-bromo-5-fluoro arrangement on the phenyl ring and an N-((1-ethylpyrrolidin-2-yl)methyl) side chain. With a molecular weight of 344.22 Da, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 58.4 Ų, it occupies a physicochemical space distinct from the methoxy‑ and sulfonyl‑substituted benzamides that dominate the dopamine D2/D3 ligand class.

Molecular Formula C14H19BrFN3O
Molecular Weight 344.22 g/mol
Cat. No. B13097834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
Molecular FormulaC14H19BrFN3O
Molecular Weight344.22 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)F)Br)N
InChIInChI=1S/C14H19BrFN3O/c1-2-19-5-3-4-10(19)8-18-14(20)11-6-9(16)7-12(15)13(11)17/h6-7,10H,2-5,8,17H2,1H3,(H,18,20)
InChIKeyUANWYGLRKAYRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide (CAS 63497-94-9): Key Physicochemical and Structural Baseline for Benzamide Selection


2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide (CAS 63497-94-9) is a substituted benzamide defined by a 2-amino-3-bromo-5-fluoro arrangement on the phenyl ring and an N-((1-ethylpyrrolidin-2-yl)methyl) side chain [1]. With a molecular weight of 344.22 Da, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 58.4 Ų, it occupies a physicochemical space distinct from the methoxy‑ and sulfonyl‑substituted benzamides that dominate the dopamine D2/D3 ligand class [1].

Why Generic Substitution Fails for 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide: Physicochemical Divergence Among N-((1-Ethylpyrrolidin-2-yl)methyl)benzamides


Compounds sharing the N-((1-ethylpyrrolidin-2-yl)methyl)benzamide scaffold can differ by more than 2 log units in computed lipophilicity and over 50 Ų in polar surface area solely as a function of aromatic substitution [1][2]. These disparities directly alter membrane permeability, transporter recognition, and metabolic susceptibility; consequently, a benzamide selected for one pharmacological or analytical context cannot be replaced by an in‑class analog without experimental re‑validation [1][2].

Quantitative Differentiation Evidence for 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide


Lipophilicity Shift Relative to Amisulpride and Sulpiride

The target compound exhibits an XLogP3 of 2.7, which is 1.2 log unit above amisulpride (XLogP3 = 1.5) and 2.13 log units above sulpiride (XLogP3 = 0.57) [1][2][3]. This represents a 16‑fold and 135‑fold increase in computed octanol‑water partition coefficient, respectively.

Lipophilicity Blood-brain barrier permeability Drug design

Polar Surface Area Reduction Relative to Amisulpride and Eticlopride

The target compound has a topological polar surface area (TPSA) of 58.4 Ų, which is 54.2 Ų lower than amisulpride (112.6 Ų) and 11.7 Ų lower than eticlopride (70.1 Ų) [1][2][3]. A TPSA below 60 Ų is associated with high oral absorption probability, whereas values above 90 Ų frequently limit passive membrane transit.

Membrane permeability Polar surface area Drug-likeness

Reduced Hydrogen‑Bonding Burden Versus Amisulpride

The target compound contains 2 hydrogen‑bond donors and 4 acceptors, compared with 3 donors and 7 acceptors for amisulpride [1][2]. The lower donor count eliminates the aniline NH₂ present in amisulpride (position 4), while the removal of the ethylsulfonyl group accounts for the acceptor reduction.

Hydrogen bonding Solubility Receptor binding

Halogen‑Pattern Differentiation from FLB 457 and Eticlopride

The 2‑amino‑3‑bromo‑5‑fluoro pattern of the target compound replaces the 2,3‑dimethoxy‑5‑bromo pattern of FLB 457 and the 2‑methoxy‑3‑chloro‑5‑ethyl‑6‑hydroxy pattern of eticlopride [1][2][3]. Fluorine at position 5 (van der Waals radius 1.47 Å) is isosteric with hydrogen (1.20 Å) but strongly electron‑withdrawing, altering the electronic character of the aromatic ring without introducing steric bulk.

Halogen bonding Structure-activity relationship Pharmacophore

High-Value Application Scenarios for 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide Derived from Differentiation Evidence


CNS Lead‑Optimization SAR Studies Requiring Enhanced Lipophilic Character

With an XLogP3 of 2.7—1.2 to 2.1 log units above amisulpride and sulpiride—this compound provides a lipophilic benzamide scaffold for structure‑activity relationship programs aimed at improving passive brain penetration while retaining the N‑((1‑ethylpyrrolidin‑2‑yl)methyl) pharmacophore [1]. It is directly applicable in head‑to‑head permeability assays (e.g., PAMPA‑BBB, Caco‑2) where the more hydrophilic analogs serve as low‑permeability controls [1].

Cellular Uptake and Transporter Profiling in Dopaminergic Systems

The low TPSA of 58.4 Ų (versus >110 Ų for amisulpride) predicts a dominant passive‑diffusion component in membrane transit, making the compound a selective tool for dissecting passive versus transporter‑mediated uptake in dopaminergic neuronal models [1]. Researchers investigating dopamine transporter (DAT) or organic cation transporter interactions can use this compound to isolate physicochemical determinants of cellular entry that are confounded by the high polarity of classic benzamide neuroleptics [1].

Analytical Reference Standard for Benzamide Impurity Profiling

The compound’s distinct 2‑amino‑3‑bromo‑5‑fluoro substitution pattern, combined with commercial availability at ≥98% purity from multiple vendors, positions it as a qualified reference standard for HPLC‑UV or LC‑MS impurity identification in amisulpride and related benzamide drug substances [1]. Its unique mass (344.07 Da exact mass) and retention characteristics distinguish it from common process impurities such as the 4‑amino‑5‑bromo‑2‑methoxy isomer, enabling unambiguous chromatographic resolution [1].

Pharmacophore Mapping of Halogen‑Bonding Contributions to Dopamine Receptor Affinity

By replacing the 2,3‑dimethoxy motif of FLB 457 with a 2‑amino‑3‑bromo‑5‑fluoro motif, the compound isolates the contribution of halogen‑bonding (Br at position 3) and electronic withdrawal (F at position 5) to receptor binding, independent of methoxy‑driven hydrogen‑bonding effects [1]. This makes it a valuable comparator ligand for computational docking and free‑energy perturbation studies that seek to deconvolute the thermodynamic drivers of D2/D3 receptor recognition [1].

Quote Request

Request a Quote for 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.